molecular formula C17H17F2N3O B5640210 4-(2-fluorophenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide

4-(2-fluorophenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B5640210
M. Wt: 317.33 g/mol
InChI Key: SHUQKGNGSCOEST-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications. The presence of fluorine atoms in the phenyl rings can significantly influence the compound’s biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with 2-fluorobenzoyl chloride under basic conditions to form 4-(2-fluorophenyl)piperazine.

    Amidation Reaction: The next step is the amidation reaction, where 4-(2-fluorophenyl)piperazine is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-fluorophenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-N-(3-chlorophenyl)piperazine-1-carboxamide
  • 4-(2-bromophenyl)-N-(3-bromophenyl)piperazine-1-carboxamide
  • 4-(2-methylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide

Uniqueness

4-(2-fluorophenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to similar compounds with different substituents.

Properties

IUPAC Name

4-(2-fluorophenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O/c18-13-4-3-5-14(12-13)20-17(23)22-10-8-21(9-11-22)16-7-2-1-6-15(16)19/h1-7,12H,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUQKGNGSCOEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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